[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-thiol
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Overview
Description
[1,2,3,4]Tetrazolo[1,5-b]pyridazine-6-thiol is a heterocyclic compound that features a fused ring system consisting of a tetrazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[1,2,3,4]Tetrazolo[1,5-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted tetrazole-pyridazine compounds. These products have diverse applications in different fields .
Scientific Research Applications
[1,2,3,4]Tetrazolo[1,5-b]pyridazine-6-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-thiol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved include inhibition of protein kinases and modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Azidotetrazolo[1,5-b]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
Uniqueness
[1,2,3,4]Tetrazolo[1,5-b]pyridazine-6-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This feature differentiates it from other similar compounds that may lack the thiol functionality .
Properties
CAS No. |
23439-80-7 |
---|---|
Molecular Formula |
C4H3N5S |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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